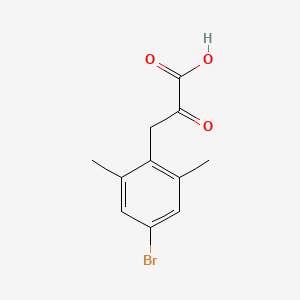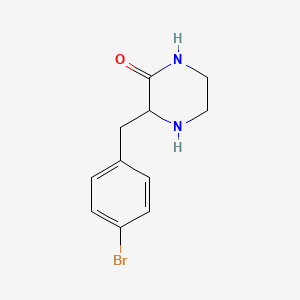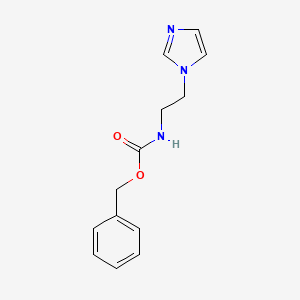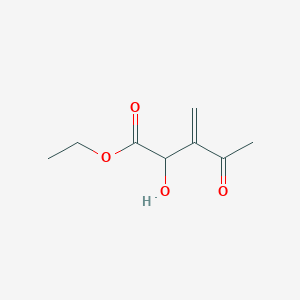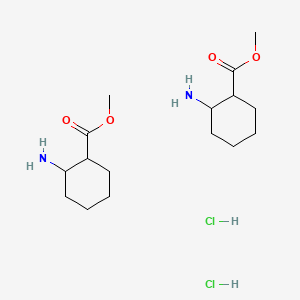![molecular formula C11H12N2Si B13699444 5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
5-[(Trimethylsilyl)ethynyl]picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Trimethylsilyl)ethynyl]picolinonitrile is a chemical compound with the molecular formula C11H12N2Si It is a derivative of picolinonitrile, where a trimethylsilyl group is attached to the ethynyl moiety at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trimethylsilyl)ethynyl]picolinonitrile typically involves the reaction of 5-bromo-2-picolinonitrile with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents, catalysts, and bases.
Chemical Reactions Analysis
Types of Reactions
5-[(Trimethylsilyl)ethynyl]picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted picolinonitrile derivatives.
Scientific Research Applications
5-[(Trimethylsilyl)ethynyl]picolinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Trimethylsilyl)ethynyl]picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 3-Amino-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 5-[(Trimethylsilyl)ethynyl]-2-picolinonitrile
Uniqueness
5-[(Trimethylsilyl)ethynyl]picolinonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the picolinonitrile core makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H12N2Si |
|---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-6-10-4-5-11(8-12)13-9-10/h4-5,9H,1-3H3 |
InChI Key |
DXJAFMADFPEPES-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


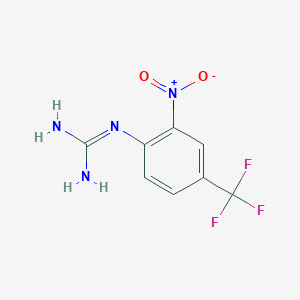
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
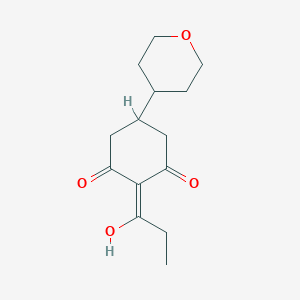
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
